3,4,5-Trihydroxybenzoic acid stearyl ester (THS)

Lipophilicity partition coefficient formulation compatibility

3,4,5-Trihydroxybenzoic acid stearyl ester (THS; stearyl gallate; octadecyl gallate; CAS 10361-12-3) is a long-chain alkyl gallate ester comprising a gallic acid (3,4,5-trihydroxybenzoic acid) polar head esterified with a saturated C18 stearyl alcohol tail. With a molecular formula of C₂₅H₄₂O₅ and molecular weight of 422.61 g/mol, THS is a solid at ambient temperature (melting point ~95–104 °C) and is practically insoluble in water.

Molecular Formula C28H48O5
Molecular Weight 464.7 g/mol
Cat. No. B13715625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Trihydroxybenzoic acid stearyl ester (THS)
Molecular FormulaC28H48O5
Molecular Weight464.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC
InChIInChI=1S/C28H48O5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-33-28(29)24-22-25(30-2)27(32-4)26(23-24)31-3/h22-23H,5-21H2,1-4H3
InChIKeyCCAUHNNBZCCEMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4,5-Trihydroxybenzoic Acid Stearyl Ester (THS): Chemical Identity and Procurement-Relevant Characteristics


3,4,5-Trihydroxybenzoic acid stearyl ester (THS; stearyl gallate; octadecyl gallate; CAS 10361-12-3) is a long-chain alkyl gallate ester comprising a gallic acid (3,4,5-trihydroxybenzoic acid) polar head esterified with a saturated C18 stearyl alcohol tail . With a molecular formula of C₂₅H₄₂O₅ and molecular weight of 422.61 g/mol, THS is a solid at ambient temperature (melting point ~95–104 °C) and is practically insoluble in water . It bears the INCI designation 'Stearyl Gallate' with an assigned COSING reference number 58799, categorizing its function as an antioxidant in cosmetic products [1]. The compound is commercially available at purities of ≥96–98% (GC/titration) from major chemical suppliers .

Why Alkyl Gallates Are Not Interchangeable: The Case for Stearyl Gallate (THS) Selection


Alkyl gallates are not functionally interchangeable because their antioxidant performance, physicochemical behavior, and biological interactions are governed nonlinearly by alkyl chain length. Systematic studies across homologous series (C0–C18) demonstrate a 'cut-off effect' wherein antioxidant efficacy in multiphase lipid systems increases with chain length up to a critical threshold (typically C8–C12), then declines with further elongation [1]. Consequently, stearyl gallate (C18) occupies a distinct performance niche: it is not the most potent radical scavenger in polar or interfacial assays, yet its extreme lipophilicity (estimated logP ~8.6–10.6, versus propyl gallate logP ~1.5–2.6) and unique self-association behavior differentiate it sharply from shorter-chain analogs [2]. Substituting a shorter-chain gallate (e.g., propyl, octyl, or dodecyl gallate) for stearyl gallate without experimental validation risks mismatched solubility, altered antioxidant kinetics, and divergent biological outcomes—especially in lipophilic matrices where chain-length-dependent partitioning governs efficacy.

Quantitative Differentiation Evidence for 3,4,5-Trihydroxybenzoic Acid Stearyl Ester (THS) vs. Comparator Alkyl Gallates


LogP and Lipophilicity: Stearyl Gallate (C18) vs. Propyl Gallate (C3) — A 6–9 Log Unit Difference

Stearyl gallate (C18) exhibits an estimated logP (octanol/water partition coefficient) of approximately 8.6–10.6, compared with propyl gallate (C3) at logP ~1.5–2.6 [1]. This represents a difference of approximately 6–9 orders of magnitude in lipophilicity, meaning stearyl gallate partitions overwhelmingly into nonpolar lipid phases whereas propyl gallate retains significant aqueous-phase solubility (~0.35 g/100 mL water) . The practical consequence is that stearyl gallate resists leaching into aqueous phases during food processing or cosmetic formulation, a known limitation of short-chain gallates [2].

Lipophilicity partition coefficient formulation compatibility logP hydrophobicity

Rancimat Oxidative Stability Index (OSI): Head-to-Head Ranking of Stearyl Gallate vs. Propyl, Octyl, and Dodecyl Gallates in Bulk Soybean Oil

In a direct head-to-head comparison of gallic acid and five alkyl gallates (methyl, propyl, octyl, dodecyl, and stearyl) at equimolar concentration (1.2 mM) in stripped soybean oil, the Rancimat oxidative stability index (OSI) at 120 °C was ranked as follows: propyl gallate > octyl gallate ≈ dodecyl gallate > stearyl gallate ≈ methyl gallate > gallic acid [1]. Stearyl gallate (C18) delivered an OSI statistically comparable to methyl gallate (C1) and significantly superior to unesterified gallic acid, but inferior to medium-chain gallates (C8–C12). The control soybean oil without antioxidant had an OSI of 0.32 h [1]. In a separate food matrix study, octadecyl gallate added at 0.47 mmol/kg to soybean oil used for oyster frying at 140 °C significantly increased the Rancimat induction period (RIP) relative to the no-antioxidant control (P < 0.05), though efficacy decreased with increasing chain length in accordance with the polar paradox [2].

Oxidative stability Rancimat bulk oil lipid oxidation shelf life

DPPH Radical Scavenging IC50 Ranking: Stearyl Gallate as the Weakest Alkyl Gallate in Polar Assay Systems

In a direct head-to-head comparison using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay in methanolic solution, the IC50 ranking of alkyl gallates was: dodecyl gallate < octyl gallate < propyl gallate ≈ methyl gallate < gallic acid < stearyl gallate [1]. Stearyl gallate (C18) exhibited the highest IC50 (i.e., the weakest radical scavenging potency) among all tested alkyl gallates in this polar (methanol) assay system. This outcome is mechanistically consistent with the extreme lipophilicity of stearyl gallate, which limits its solubility and molecular mobility in polar media, and with the absence of the free carboxylate anion that enhances electron-donating capacity in gallic acid [1]. In contrast, the same study showed that in the β-carotene bleaching (emulsion) assay, the ranking inverted: all alkyl gallates outperformed gallic acid, though stearyl gallate remained the least effective among the alkyl esters [1].

DPPH assay radical scavenging IC50 polar media antioxidant ranking

Carry-Over Antioxidant Protection in Baked Goods: Octadecyl Gallate vs. Gallic Acid and Propyl Gallate

Morris et al. (1947) compared the carry-over antioxidant properties of octyl, dodecyl, tetradecyl, hexadecyl, and octadecyl gallates from lard into baked piecrust, using storage tests at both 38 °C and 63 °C [1]. The results demonstrated that the 'higher gallates'—including octadecyl gallate—provided good protective action in baked piecrust and were 'much superior to gallic acid and propyl gallate' with respect to carry-over protection [1]. In the initial lard substrate, the antioxidant effectiveness of the homologous series (C8–C18), as determined by the active oxygen method (AOM), was comparable to that of the most active reference antioxidants available at the time (nordihydroguaiaretic acid and gallic acid) [1]. Critically, while propyl gallate and gallic acid lost substantial activity during the baking process due to volatility or thermal degradation, the long-chain octadecyl ester retained its protective effect in the finished baked product [1].

Baked goods carry-over antioxidant thermal stability piecrust food preservation

Membrane Binding and Self-Association Divergence: Stearyl Gallate as an Outlier in the Alkyl Gallate Homologous Series

Takai et al. (2011) systematically investigated membrane binding properties across a homologous series of alkyl gallates (methyl through stearyl) using fluorescence spectroscopy and dynamic light scattering [1]. A clear trend was observed: membrane binding of alkyl gallates increased concomitantly with increasing alkyl chain length. However, stearyl gallate (C18) and cetyl gallate (C16) were explicit exceptions to this trend—their membrane binding was lower than predicted by chain-length extrapolation [1]. Dynamic light scattering revealed that these long-chain gallates are prone to self-association (aggregation) in aqueous solution, which reduces the effective free monomer concentration available for membrane partitioning [1]. The study further demonstrated that membrane binding abilities of alkyl gallates are directly correlated with their reported anti-bacterial and anti-viral activities [1]. For stearyl gallate specifically, the self-association phenomenon implies that its biological activity in aqueous environments is governed not solely by intrinsic pharmacophore potency but by its aggregation state—a variable susceptible to formulation conditions (solvent, surfactant, pH) [1].

Membrane binding self-association biophysical behavior chain length effect pharmacological mechanism

Evidence-Backed Application Scenarios for 3,4,5-Trihydroxybenzoic Acid Stearyl Ester (THS) Procurement


Thermally Processed Lipid-Rich Foods Requiring Carry-Through Antioxidant Protection

In baked goods, fried snacks, and heat-processed fat-containing foods where antioxidant carry-over from dough/batter into the finished product is critical, stearyl gallate's documented superiority over propyl gallate and gallic acid in post-bake protection (Morris et al., 1947) establishes it as the preferred alkyl gallate for procurement [1]. This scenario directly addresses the known limitation of propyl gallate—despite being the most widely used food antioxidant gallate (E310), it volatilizes or degrades during thermal processing, losing protective efficacy in the final consumer product [1].

Anhydrous Cosmetic and Personal Care Formulations Demanding High Lipophilicity

For anhydrous or lipid-continuous cosmetic formulations (e.g., lipsticks, oil-based serums, balms, ointments), stearyl gallate's estimated logP of ~8.6–10.6—6–9 orders of magnitude more lipophilic than propyl gallate—makes it the rational choice when water-phase partitioning must be eliminated [2]. Its formal INCI listing as 'Stearyl Gallate' with COSING reference 58799 confirms regulatory acceptance for the antioxidant function in cosmetic products within the EU framework [3]. The extreme lipophilicity ensures the antioxidant remains solubilized in the oil phase rather than leaching into any incidental aqueous compartment.

Lipid-Phase Research Models Investigating Chain-Length-Dependent Bioactivity and the Cut-Off Effect

Stearyl gallate serves as the long-chain endpoint compound in systematic investigations of chain-length-dependent biological activities within the alkyl gallate homologous series. Its outlier status—exhibiting reduced membrane binding due to self-association (Takai et al., 2011) and the weakest DPPH radical scavenging among alkyl gallates (Delfanian et al., 2021)—makes it an essential comparator for studies seeking to map structure-activity relationships (SAR) across the full C0–C18 spectrum [4][5]. Procurement for research purposes should specify stearyl gallate alongside shorter-chain analogs to enable complete SAR profiling.

High-Temperature Bulk Oil Stabilization Where Aqueous Leaching Must Be Avoided

In industrial frying operations or bulk oil storage where the oil is subject to repeated heating cycles and incidental water contact (e.g., from food moisture), stearyl gallate offers oxidative protection superior to unesterified gallic acid while virtually eliminating the aqueous-phase partitioning loss that affects propyl gallate (water solubility ~0.35 g/100 mL) [2][5]. The Rancimat OSI data confirm that stearyl gallate significantly improves oil oxidative stability over the no-antioxidant control (OSI = 0.32 h) despite being less potent than medium-chain gallates [5]—a trade-off that may be acceptable when leaching resistance is prioritized over maximal per-gram antioxidant potency.

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